molecular formula C13H6Cl4N6O2 B15158845 2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) CAS No. 670239-69-7

2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)

Cat. No.: B15158845
CAS No.: 670239-69-7
M. Wt: 420.0 g/mol
InChI Key: SKUQQWCWJPPWPM-UHFFFAOYSA-N
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Description

2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) typically involves a multi-step process. One common method includes the reaction of 2-methyl-1,3-phenylenediamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form corresponding amines and triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ethanolamine, or thiourea are commonly used under mild to moderate temperature conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

    Hydrolysis: Products include amines and triazine derivatives.

Scientific Research Applications

2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction is facilitated by the electrophilic nature of the triazine ring and the presence of reactive chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(1,3-Phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
  • 2,2’-[(1,4-Phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
  • 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)

Uniqueness

The unique aspect of 2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) lies in its specific substitution pattern on the phenylene ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.

Properties

CAS No.

670239-69-7

Molecular Formula

C13H6Cl4N6O2

Molecular Weight

420.0 g/mol

IUPAC Name

2,4-dichloro-6-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-2-methylphenoxy]-1,3,5-triazine

InChI

InChI=1S/C13H6Cl4N6O2/c1-5-6(24-12-20-8(14)18-9(15)21-12)3-2-4-7(5)25-13-22-10(16)19-11(17)23-13/h2-4H,1H3

InChI Key

SKUQQWCWJPPWPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2=NC(=NC(=N2)Cl)Cl)OC3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

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